6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a nitrobenzamido group, and a tetrahydrothieno[2,3-c]pyridine core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Tetrahydrothieno[2,3-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Nitrobenzamido Group: This step involves the formation of an amide bond between the tetrahydrothieno[2,3-c]pyridine core and 4-nitrobenzoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) for selective reductions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate and activate nucleophiles for substitution reactions.
Major Products
Reduction of Nitro Group: 6-Benzyl-2-(4-aminobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide.
Substitution Reactions: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of functional groups that can interact with biological macromolecules.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The nitrobenzamido group is particularly interesting for its potential bioactivity.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group might undergo bioreduction to an amino group, which could then form hydrogen bonds or electrostatic interactions with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2-(4-aminobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.
6-Benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrobenzamido group in 6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride makes it unique compared to its analogs. This functional group can impart distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-benzyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S.ClH/c23-20(27)19-17-10-11-25(12-14-4-2-1-3-5-14)13-18(17)31-22(19)24-21(28)15-6-8-16(9-7-15)26(29)30;/h1-9H,10-13H2,(H2,23,27)(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUUOZZGEYKERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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